2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-propylacetamide
CAS No.: 1060199-95-2
Cat. No.: VC11921674
Molecular Formula: C15H17N3O2
Molecular Weight: 271.31 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1060199-95-2 |
---|---|
Molecular Formula | C15H17N3O2 |
Molecular Weight | 271.31 g/mol |
IUPAC Name | 2-(6-oxo-4-phenylpyrimidin-1-yl)-N-propylacetamide |
Standard InChI | InChI=1S/C15H17N3O2/c1-2-8-16-14(19)10-18-11-17-13(9-15(18)20)12-6-4-3-5-7-12/h3-7,9,11H,2,8,10H2,1H3,(H,16,19) |
Standard InChI Key | FGHVGWYRKMPXCS-UHFFFAOYSA-N |
SMILES | CCCNC(=O)CN1C=NC(=CC1=O)C2=CC=CC=C2 |
Canonical SMILES | CCCNC(=O)CN1C=NC(=CC1=O)C2=CC=CC=C2 |
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-propylacetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. It is characterized by its molecular formula C15H17N3O2 and a molecular weight of approximately 271.31 g/mol . This compound is of interest in medicinal chemistry due to its potential biological activities, which can be attributed to its unique structural features.
Synthesis and Preparation
The synthesis of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-propylacetamide typically involves multi-step reactions starting from appropriate pyrimidine precursors. The specific synthesis route may vary depending on the availability of starting materials and the desired yield and purity of the final product. Common methods involve the use of aldehydes, β-keto esters, and urea under acidic conditions, similar to the Biginelli reaction, followed by further modification to introduce the N-propylacetamide moiety.
Biological Activities and Potential Applications
While specific biological activities of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-propylacetamide have not been extensively documented, compounds with similar structures have shown potential in various therapeutic areas. For instance, pyrimidine derivatives are known for their antimicrobial, anticancer, and anticonvulsant properties . The N-propylacetamide moiety may contribute to its solubility and bioavailability, making it a candidate for further investigation in drug discovery.
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